12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
6-ethyl-3-(4-methoxyphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound This compound features a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(4-methoxyphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea and subsequent reactions with various reagents to introduce the sulfanyl and pyrimidinone functionalities .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(4-methoxyphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-ethyl-3-(4-methoxyphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(4-methoxyphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to interact with different pathways, making it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as tioconazole and sertaconazole nitrate.
Pyrimidinone Derivatives: Compounds like dorzolamide and benocyclidine that contain a pyrimidinone ring.
Uniqueness
6-ethyl-3-(4-methoxyphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its combination of pyrano, thieno, and pyrimidinone rings, along with various functional groups.
Properties
Molecular Formula |
C27H26N2O4S2 |
---|---|
Molecular Weight |
506.6g/mol |
IUPAC Name |
12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C27H26N2O4S2/c1-4-27(2)14-20-22(15-33-27)35-24-23(20)25(31)29(18-10-12-19(32-3)13-11-18)26(28-24)34-16-21(30)17-8-6-5-7-9-17/h5-13H,4,14-16H2,1-3H3 |
InChI Key |
ZPWLAIDYSWRQDC-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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